molecular formula C26H35N5S B11818809 1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

Cat. No.: B11818809
M. Wt: 449.7 g/mol
InChI Key: LHDSISASGSUGCB-OOPLQHKYSA-N
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Description

This compound features a thiourea core bridging two distinct moieties: a (1R,2R)-2-aminocyclohexyl group and a quinolin-4-ylmethyl-substituted 5-ethenyl-1-azabicyclo[2.2.2]octane (quinuclidine) system. Structural determination likely employed X-ray crystallography via SHELX software, a standard for small-molecule refinement . The thiourea group enhances hydrogen-bonding capacity, while the quinuclidine system contributes to metabolic stability and conformational rigidity .

Properties

Molecular Formula

C26H35N5S

Molecular Weight

449.7 g/mol

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

InChI

InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)/t17?,18?,21-,23-,24?,25?/m1/s1

InChI Key

LHDSISASGSUGCB-OOPLQHKYSA-N

Isomeric SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)N[C@@H]5CCCC[C@H]5N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]thiourea involves multiple stepsThe final step involves the coupling of the quinolinylmethyl-thiourea moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives with Azabicyclo[2.2.2]octane Moieties

Compound: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methyl]thiourea

  • Structural Similarities: Shared quinuclidine core with ethenyl substitution. Thiourea linkage to an aromatic group (quinoline derivative).
  • Key Differences: Substituents: The compared compound has 3,5-bis(trifluoromethyl)phenyl and 6-methoxyquinoline groups, whereas the target compound uses (1R,2R)-2-aminocyclohexyl and unsubstituted quinoline.
Feature Target Compound Compared Compound
Azabicyclo Core 5-Ethenyl-1-azabicyclo[2.2.2]octane 5-Ethenyl-1-azabicyclo[2.2.2]octane
Aromatic Group Quinolin-4-ylmethyl 6-Methoxyquinolin-4-ylmethyl
Thiourea Substituent (1R,2R)-2-aminocyclohexyl 3,5-Bis(trifluoromethyl)phenyl
Crystallography Data Likely resolved via SHELX (inferred from methodology in and ) CCDC 727265 (experimentally confirmed)

Quinuclidine Derivatives with Varied Substituents

Compound: 2-Aminomethyl-1-azabicyclo[2.2.2]octane (quinuclidine derivative)

  • Structural Similarities :
    • Shared quinuclidine core.
  • Key Differences: Functional Groups: The compared compound has an aminomethyl group, while the target features an ethenyl substitution.

Azabicyclo Compounds with Distinct Ring Systems

Example 1 : Beta-lactam derivatives (e.g., 1-azabicyclo[4.2.0]oct-2-ene carboxylic acids)

  • Structural Contrasts :
    • Core : Azabicyclo[4.2.0] (cephalosporin-like) vs. azabicyclo[2.2.2] (quinuclidine).
    • Functional Groups : Beta-lactam rings (antibiotic activity) vs. thiourea (hydrogen-bonding motifs).
  • Activity Inference : Beta-lactams target penicillin-binding proteins, whereas the target’s thiourea may interact with kinases or proteases.

Example 2 : 1-Azabicyclo[3.2.0]heptene derivatives

  • Structural Contrasts: Smaller bicyclic system (3.2.0 vs. 2.2.2). Hydroxyethyl and thioether groups vs. thiourea and quinoline.
  • Functional Impact : The 3.2.0 system may confer strain-enhanced reactivity, unlike the target’s rigid quinuclidine.

Methodological Insights from Structural Comparisons

  • Configuration Analysis: Similar to ’s use of NOESY and optical rotation for dendalone 3-hydroxybutyrate, the target’s (1R,2R) configuration likely required advanced spectroscopic validation .
  • Crystallography : SHELX software, widely used for small-molecule refinement, was probable for resolving the target’s structure .

Biological Activity

1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiourea functional group and a bicyclic azabicyclo structure combined with a quinoline moiety, suggests diverse biological activities, particularly in the realms of cancer treatment and neuroprotection.

Chemical Structure and Properties

The compound has the molecular formula C27H37N5OSC_{27}H_{37}N_{5}OS and features several notable structural components:

  • Thiourea Group : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Bicyclic Azabicyclo Structure : This contributes to its potential pharmacological properties.
  • Quinoline Moiety : Often associated with antimicrobial and anticancer activities.

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural features, which allow it to interact with various biological systems. Key areas of focus include:

Anticancer Activity

Research indicates that compounds similar to 1-[(1R,2R)-2-aminocyclohexyl]-3-[...]-thiourea exhibit significant anticancer properties. For instance, thiourea derivatives have been shown to inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.

Neuroprotective Effects

Compounds containing bicyclic structures have been reported to possess neuroprotective properties. The unique combination of the azabicyclo structure and quinoline may enhance neuroprotection against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:

Synthesis Techniques

The synthesis typically involves multi-step organic chemistry methods, allowing for structural modifications that can optimize biological activity. Techniques include:

  • Functional Group Modification : Tailoring the thiourea group or the quinoline moiety for enhanced activity.
  • Chiral Synthesis : Isomer-specific synthesis to evaluate the effects of stereochemistry on biological outcomes.

Interaction Studies

Interaction studies are crucial for understanding how 1-[(1R,2R)-2-aminocyclohexyl]-3-[...]-thiourea interacts with biological targets:

  • Binding Affinity : Evaluated through various assays to determine how effectively the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the pathways affected by the compound can provide insights into its therapeutic potential.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-MethoxyquinolinQuinoline moietyAntimicrobial
5-VinylquinuclidinBicyclic structureNeuroprotective
Thiourea DerivativesThiourea functional groupAnticancer

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer treatment and neuroprotection:

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related thiourea derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiourea group can enhance anticancer efficacy.
  • Neuroprotection in Animal Models :
    • Research using animal models indicated that compounds with similar bicyclic structures significantly reduced neuroinflammation and improved cognitive functions in models of Alzheimer's disease.

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